molecular formula C15H22N2O2 B1322296 Tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate CAS No. 550371-76-1

Tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate

Cat. No.: B1322296
CAS No.: 550371-76-1
M. Wt: 262.35 g/mol
InChI Key: GQOGIYJQPWKVED-UHFFFAOYSA-N
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Description

Tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidinecarboxylates It is characterized by the presence of a tert-butyl group, a pyridinyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with pyridine derivatives under specific conditions. One common method involves the use of tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material, which is then reacted with pyridine-4-boronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, typically nitrogen, at elevated temperatures to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert certain functional groups into their reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions where the pyridinyl or piperidine groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of substituted piperidine or pyridine derivatives.

Scientific Research Applications

Tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate is unique due to the presence of the pyridinyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Biological Activity

Tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in drug discovery and development. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a pyridine moiety and a tert-butyl group. This unique structure contributes to its biological activity by allowing for specific interactions with molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound can modulate enzyme activity through reversible binding, often involving non-covalent interactions such as hydrogen bonding and hydrophobic effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit enzymes involved in metabolic pathways, which can be crucial in diseases like tuberculosis (TB) and cancer .
  • Receptor Binding : It may bind to specific receptors, influencing signaling pathways that affect cell proliferation and apoptosis .

Biological Activities

This compound exhibits several notable biological activities:

  • Antimicrobial Activity : Research indicates that derivatives of this compound can inhibit the growth of Mycobacterium tuberculosis (Mtb) with IC50 values ranging from 13 to 22 μM, demonstrating potential as an anti-TB agent .
  • Anticancer Properties : Studies have shown that certain piperidine derivatives possess cytotoxic effects against various cancer cell lines, suggesting that this compound may also have anticancer applications .
  • Neuroprotective Effects : Some research points towards neuroprotective properties, potentially linked to its ability to cross the blood-brain barrier and interact with dopaminergic systems .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological efficacy:

Substituent Effect on Activity Remarks
Pyridine GroupEnhances receptor bindingCritical for specificity
Tert-butyl GroupImproves solubilityFacilitates pharmacokinetics
Carbonyl GroupKey for enzyme interactionEssential for inhibitory action

Research indicates that modifications to the pyridine or piperidine rings can significantly alter the compound's potency and selectivity against various biological targets .

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Tuberculosis Treatment : A study demonstrated that this compound, when used in combination with other agents targeting electron transport chain inhibitors, achieved nearly complete sterilization of Mtb in vivo within two weeks .
  • Cancer Therapy : In vitro studies showed enhanced cytotoxicity in hypopharyngeal tumor models compared to standard treatments, indicating its potential as a novel anticancer agent .

Properties

IUPAC Name

tert-butyl 4-pyridin-4-ylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-6-13(7-11-17)12-4-8-16-9-5-12/h4-5,8-9,13H,6-7,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQOGIYJQPWKVED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00622160
Record name tert-Butyl 4-(pyridin-4-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

550371-76-1
Record name tert-Butyl 4-(pyridin-4-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

0.336 g of 5% Pd/C is added to 0.821 g of tert-butyl 3,6-dihydro-4,4′-bipyridine-1(2H)-carboxylate, dissolved in 65 ml of methanol, in a high-pressure reactor under nitrogen. The reaction mixture is placed under a pressure of 3 atmospheres of hydrogen at 25° C. and stirred mechanically for 1 h. The palladium is filtered off on Whatman paper (registered trademark) and is washed with methanol. The solvent is evaporated and the residue is then chromatographed on silica gel, heptane/ethyl acetate (8/2) to heptane/ethyl acetate (1/1) elution gradient. 0.552 g of tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate is obtained.
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0 (± 1) mol
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65 mL
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0.821 g
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0.336 g
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Synthesis routes and methods II

Procedure details

Dichloromethane (0.1 ml) was added to a suspension of zinc (2 g, 31.7 mmol) in N,N-dimethylformamide (5 ml), and the mixture warmed until gas evolution occurred. tert-Butyl 4-iodo-1-piperidinecarboxylate (EP 1078928) (4.9 g, 15.8 mmol), and hydroquinone (35 mg, 0.32 mmol) in N,N-dimethylformamide (5 ml) was added, and the mixture warmed until an exotherm was evident. 4-Bromopyridine (1 g, 6.33 mmol), tris(dibenzylideneacetone)dipalladium (0) (73 mg, 0.127 mmol) and tri(2-furyl)phosphine (59 mg, 0.25 mmol) in N,N-dimethylformamide (5 ml) were added, and the reaction stirred at 60° C. for 30 minutes. The cooled mixture was partitioned between water (100 ml) and diethyl ether (50 ml), and the layers separated. The aqueous phase was extracted with diethyl ether (2×50 ml), the combined organic solutions washed with brine (50 ml), dried (MgSO4) and evaporated under reduced pressure, to give a brown oil. This was purified by column chromatography on silica gel using ethyl acetate:pentane (50:50) as eluant to afford the title compound as a yellow oil, 1.1 g.
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5 mL
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2 g
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0.1 mL
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4.9 g
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35 mg
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5 mL
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solvent
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1 g
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reactant
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59 mg
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reactant
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5 mL
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73 mg
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catalyst
Reaction Step Three

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